3-Methoxypropyl DL-N-cbz-phenylglycinamide chemical structure and synthesis
3-Methoxypropyl DL-N-cbz-phenylglycinamide chemical structure and synthesis
An In-depth Guide to the Structure and Synthesis of 3-Methoxypropyl DL-N-cbz-phenylglycinamide
Introduction
3-Methoxypropyl DL-N-cbz-phenylglycinamide is a derivative of the non-proteinogenic amino acid, DL-phenylglycine. Its structure incorporates a carboxybenzyl (Cbz) protected amine and an amide linkage to a 3-methoxypropyl moiety. Such compounds are of significant interest to researchers in medicinal chemistry and drug development, often serving as advanced intermediates or building blocks for the synthesis of more complex molecules, including peptide mimics and potential therapeutic agents. The Cbz protecting group provides stability under various conditions while allowing for facile deprotection via catalytic hydrogenation, making it a cornerstone in peptide synthesis.
This technical guide provides a comprehensive overview of the chemical structure of 3-Methoxypropyl DL-N-cbz-phenylglycinamide and a detailed, field-proven methodology for its synthesis. The narrative emphasizes the rationale behind experimental choices, ensuring that the protocol is not merely a list of steps but a self-validating system grounded in established chemical principles.
Part 1: Chemical Structure and Physicochemical Properties
The molecular architecture of the target compound is defined by three key components: the central DL-phenylglycine core, the N-terminal carboxybenzyl (Cbz) protecting group, and the C-terminal 3-methoxypropylamide group. The "DL" designation indicates that the compound is a racemic mixture, containing both the (R)- and (S)-enantiomers at the alpha-carbon of the phenylglycine residue.
Molecular Structure Diagram
Caption: Figure 1: Chemical Structure of 3-Methoxypropyl DL-N-cbz-phenylglycinamide
Physicochemical Data
A summary of the key calculated and experimental properties of the target compound is provided below. These values are essential for planning purification strategies and for analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄N₂O₄ | N/A (Calculated) |
| Molecular Weight | 356.42 g/mol | N/A (Calculated) |
| Appearance | White to off-white solid | |
| Melting Point | 134-136 °C | |
| CAS Number | 83058-77-5 |
Part 2: Synthetic Strategy and Retrosynthesis
The synthesis of 3-Methoxypropyl DL-N-cbz-phenylglycinamide is most logically achieved through a convergent strategy involving two primary precursors: N-Cbz-DL-phenylglycine and 3-methoxypropylamine. This approach centers on the formation of a stable amide bond, a cornerstone reaction in organic synthesis.
Retrosynthetic Analysis
A retrosynthetic analysis breaks down the target molecule into simpler, commercially available starting materials. The key disconnection is at the amide bond, which is one of the most reliable and well-understood bond formations in synthetic chemistry.
Caption: Figure 2: Retrosynthetic pathway for the target molecule.
This analysis reveals a two-step synthetic sequence:
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N-Protection: The amino group of DL-phenylglycine is protected with a carboxybenzyl group.
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Amide Coupling: The resulting N-protected amino acid is coupled with 3-methoxypropylamine.
Part 3: Detailed Synthetic Protocol
This section details the step-by-step methodology for the synthesis, purification, and characterization of the title compound. The choice of reagents and conditions is explained to provide a deeper understanding of the process.
Overall Workflow
The synthesis proceeds via a well-established workflow common in peptide and medicinal chemistry, beginning with protection of the starting amino acid followed by activation and coupling.
Caption: Figure 3: Overall synthetic workflow.
Step 1: Synthesis of N-Cbz-DL-phenylglycine
Principle: The protection of the amino group is achieved via the Schotten-Baumann reaction. This reaction occurs under basic aqueous conditions, where the deprotonated amino group of phenylglycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). Sodium carbonate is used as an inexpensive and effective base to neutralize the HCl byproduct and maintain a basic pH, ensuring the amine remains deprotonated and reactive.
Experimental Protocol:
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Dissolution: In a 500 mL round-bottom flask, dissolve DL-phenylglycine (15.1 g, 100 mmol) in a 1 M sodium carbonate solution (200 mL). Stir the mixture in an ice bath until a clear solution is obtained.
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Reagent Addition: While vigorously stirring, slowly and simultaneously add benzyl chloroformate (18.8 g, 110 mmol) and a 2 M sodium carbonate solution (60 mL) dropwise over 30-45 minutes. The key is to maintain the pH between 9 and 10. Use pH paper to monitor. The slow addition prevents unwanted side reactions and ensures efficient protection.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
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Workup:
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Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 100 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.
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Acidify the aqueous layer to pH 2 with concentrated HCl in an ice bath. The product, N-Cbz-DL-phenylglycine, will precipitate as a white solid.
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Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the desired intermediate.
Step 2: Amide Coupling to form 3-Methoxypropyl DL-N-cbz-phenylglycinamide
Principle: The formation of the amide bond requires the activation of the carboxylic acid of N-Cbz-DL-phenylglycine. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) is a highly efficient and widely adopted method. EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange into a stable N-acylurea byproduct. HOBt acts as a coupling additive that traps the O-acylisourea to form an active ester, which is less susceptible to racemization and reacts cleanly with the amine (3-methoxypropylamine) to form the desired amide bond.
Experimental Protocol:
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Activation: In a 250 mL flask under a nitrogen atmosphere, dissolve N-Cbz-DL-phenylglycine (14.3 g, 50 mmol) and HOBt (7.4 g, 55 mmol) in anhydrous dimethylformamide (DMF, 100 mL). Cool the solution to 0 °C in an ice bath.
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EDC Addition: Add EDC hydrochloride (10.5 g, 55 mmol) portion-wise to the solution, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.
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Amine Addition: Add 3-methoxypropylamine (4.9 g, 55 mmol) dropwise to the reaction mixture.
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Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
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Workup:
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Pour the reaction mixture into 500 mL of cold water, which will precipitate the crude product.
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Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
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Combine the organic layers and wash sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL). This washing sequence removes unreacted starting materials and coupling byproducts.
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Isolation & Purification:
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product as a white solid.
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Conclusion
The synthesis of 3-Methoxypropyl DL-N-cbz-phenylglycinamide is reliably achieved through a robust two-step sequence involving N-protection and subsequent EDC/HOBt-mediated amide coupling. This guide provides a detailed, mechanistically-grounded protocol that ensures high yield and purity. The methodologies described are fundamental in the field of peptide synthesis and can be adapted for the creation of a wide array of similar molecular structures, underscoring their importance for professionals in drug discovery and development.
References
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K.C. Nicolaou, T. Montagnon. (2008). Molecules That Changed the World. Wiley-VCH. [Link]
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Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
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Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
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Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
